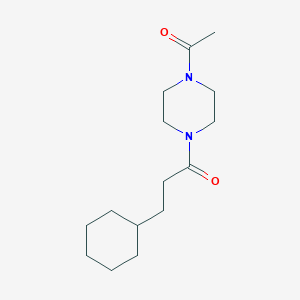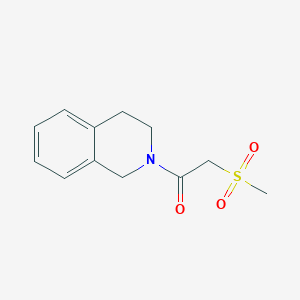
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide, also known as CCR2 antagonist or PF-04136309, is a small molecule drug that has been developed for the treatment of various inflammatory diseases. It is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2), which is involved in the recruitment of inflammatory cells to the site of inflammation.
作用机制
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide acts as a selective antagonist of this compound, which is a chemokine receptor expressed on the surface of various inflammatory cells, including monocytes, macrophages, and T cells. This compound is involved in the recruitment of these cells to the site of inflammation, where they release pro-inflammatory cytokines and cause tissue damage. By blocking the activity of this compound, this compound reduces the recruitment of inflammatory cells to the site of inflammation, thereby reducing tissue damage and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce the recruitment of inflammatory cells to the site of inflammation in various animal models of inflammatory diseases. Additionally, it has also been shown to reduce tissue damage and inflammation in these models. In cancer models, it has been shown to inhibit tumor growth and metastasis.
实验室实验的优点和局限性
One of the advantages of using N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide in lab experiments is its selectivity for this compound, which reduces the potential for off-target effects. Additionally, it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it may not be effective in all types of inflammatory diseases, as the recruitment of inflammatory cells to the site of inflammation can be mediated by other chemokine receptors as well.
未来方向
There are several future directions for the research and development of N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide. One direction is to investigate its potential use in combination with other anti-inflammatory agents for the treatment of inflammatory diseases. Additionally, further studies are needed to determine its potential use in cancer therapy and to identify biomarkers that can predict its efficacy in different types of cancer. Finally, the development of more selective and potent this compound antagonists may lead to the development of more effective therapies for inflammatory diseases and cancer.
合成方法
The synthesis of N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide involves a multi-step process that starts with the reaction of 3-acetylpyridine with cyclopropylmethyl bromide to form 1-(cyclopropylmethyl)-3-acetylpyridinium bromide. This intermediate is then reacted with methylamine hydrochloride to form N-(cyclopropylmethyl)-1-methyl-3-acetylpyridinium bromide, which is further reacted with sodium cyanide to form N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carbonitrile. Finally, the carbonitrile is hydrolyzed with hydrochloric acid to form this compound.
科学研究应用
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy. It has been shown to effectively reduce the recruitment of inflammatory cells to the site of inflammation, thereby reducing tissue damage and inflammation. Additionally, it has also been investigated for its potential use in cancer therapy, as this compound is expressed in various cancer cells and is involved in tumor growth and metastasis.
属性
IUPAC Name |
N-(cyclopropylmethyl)-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-13-7-9(4-5-10(13)14)11(15)12-6-8-2-3-8/h4-5,7-8H,2-3,6H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHJLJINUDAMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-acetyl-N-methyl-N-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7512257.png)




